2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
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Overview
Description
2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex heterocyclic compound that features a unique combination of functional groups, including amino, furan, pyridine, and carbonitrile. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of furan-2-carbaldehyde with pyridine-3-carbaldehyde in the presence of a base, followed by cyclization and nitrile formation under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including infections and cancer.
Industry: The compound’s unique chemical properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit key enzymes involved in microbial growth or cancer cell proliferation, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(furan-2-yl)-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile: Lacks the methyl group at the 7th position.
2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile: Has a different position of the pyridine ring.
Uniqueness
The presence of the methyl group at the 7th position and the specific arrangement of functional groups in 2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile contributes to its unique chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C20H16N4O3 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H16N4O3/c1-12-8-16-18(20(25)24(12)11-13-4-2-6-23-10-13)17(15-5-3-7-26-15)14(9-21)19(22)27-16/h2-8,10,17H,11,22H2,1H3 |
InChI Key |
LDVZSLNXVARETC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CO3)C(=O)N1CC4=CN=CC=C4 |
Origin of Product |
United States |
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